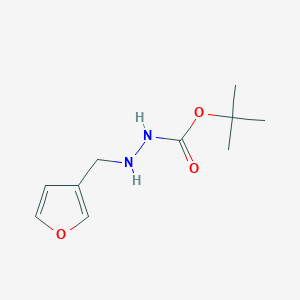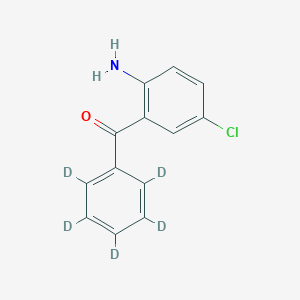
(2-Amino-5-chlorophenyl)-(2,3,4,5,6-pentadeuteriophenyl)methanone
Vue d'ensemble
Description
The compound “(2-Amino-5-chlorophenyl)-(2,3,4,5,6-pentadeuteriophenyl)methanone” is a benzophenone derivative. Benzophenones are a class of organic compounds with a ketone functional group bridging two phenyl rings . The “2-Amino-5-chlorophenyl” part suggests the presence of an amino (-NH2) and a chloro (-Cl) substituent on one of the phenyl rings. The “2,3,4,5,6-pentadeuteriophenyl” part suggests that the other phenyl ring has five deuterium (D) atoms replacing the normal hydrogen atoms .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, would consist of a central ketone group (C=O) with two phenyl rings attached, one bearing an amino and a chloro substituent, and the other bearing five deuterium atoms .Chemical Reactions Analysis
As a benzophenone derivative, this compound might undergo reactions typical of carbonyl compounds, such as nucleophilic addition. The presence of the amino group could also facilitate reactions such as diazotization .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar carbonyl group and the amino group could enhance its solubility in polar solvents .Applications De Recherche Scientifique
Synthesis and Characterization
- Compounds similar to (2-Amino-5-chlorophenyl)-(2,3,4,5,6-pentadeuteriophenyl)methanone have been synthesized and characterized using various spectroscopic techniques. For instance, Shahana and Yardily (2020) synthesized and characterized novel compounds including (4-amino-2-(4-chlorophenyl)amino)thiazol-5-yl)(thiophene-2-yl)methanone, providing insights into their structural properties using UV, IR, NMR, and mass spectrometry methods (Shahana & Yardily, 2020).
Molecular Docking and Activity Studies
- Molecular docking studies have been conducted to understand the interactions and potential activities of similar compounds. Shahana and Yardily's (2020) research included molecular docking using Hex 8.0, indicating the potential antibacterial activity of the synthesized compounds (Shahana & Yardily, 2020).
Structural Analysis
- Investigations into the crystal and molecular structures of related compounds have been carried out. Kubicki et al. (2012) analyzed the crystal and molecular structures of 2-aminothiophene derivatives, examining the influence of intramolecular hydrogen bonds on molecular conformation (Kubicki et al., 2012).
Synthesis of Complexes
- Research by Mini et al. (2013) focused on the synthesis of Fe (III) complex with an azo dye derived from a similar compound, characterizing the complex through various spectroscopic studies and determining its thermal stability (Mini et al., 2013).
Drug Development Research
- In the field of drug development, similar compounds have been synthesized and evaluated for various biological activities. For example, Butler et al. (1984) synthesized novel compounds for potential central nervous system depressant activity, demonstrating their potential therapeutic uses (Butler, Wise, & Dewald, 1984).
Anti-inflammatory and Kinase Inhibition
- Ottosen et al. (2003) reported the synthesis and structure-activity relationship of 4-aminobenzophenones, highlighting their significant antiinflammatory activity and potent inhibition of p38 MAP kinase (Ottosen et al., 2003).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
(2-amino-5-chlorophenyl)-(2,3,4,5,6-pentadeuteriophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO/c14-10-6-7-12(15)11(8-10)13(16)9-4-2-1-3-5-9/h1-8H,15H2/i1D,2D,3D,4D,5D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUWXHHBROGLWNH-RALIUCGRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)C2=C(C=CC(=C2)Cl)N)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80618889 | |
| Record name | (2-Amino-5-chlorophenyl)[(~2~H_5_)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80618889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-5-chlorobenzophenone-d5 | |
CAS RN |
65854-72-0 | |
| Record name | (2-Amino-5-chlorophenyl)[(~2~H_5_)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80618889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



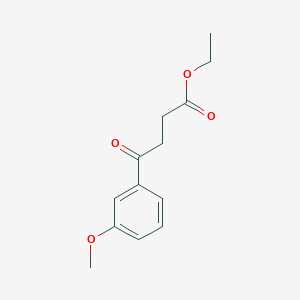
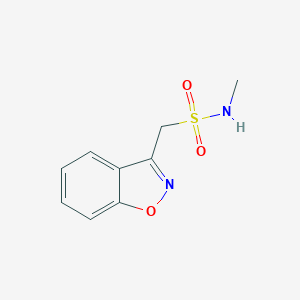
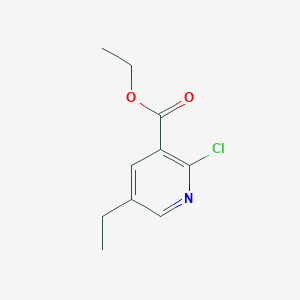
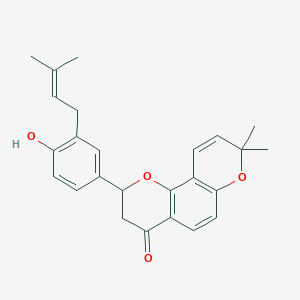
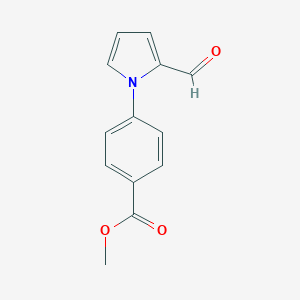
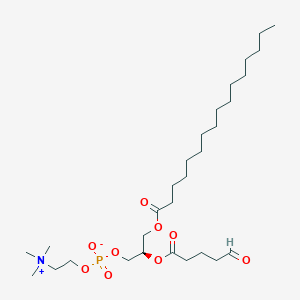
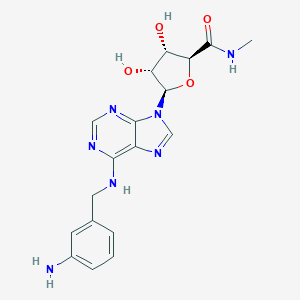
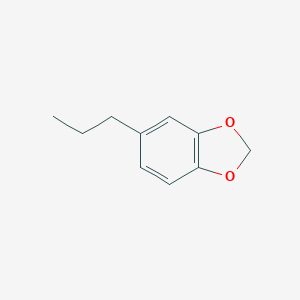
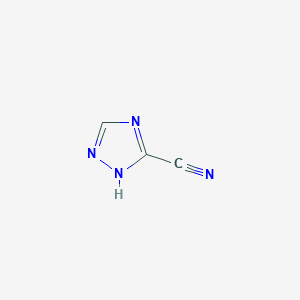
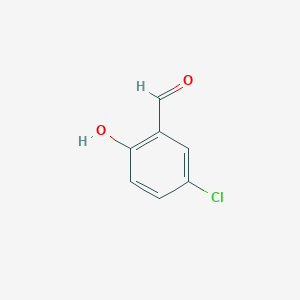
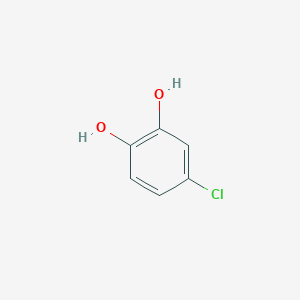
![1-[2-Hydroxy-5-(2-hydroxyethyl)phenyl]-ethanone](/img/structure/B124254.png)
